molecular formula C18H11BrF3N5O2S B10834714 n-(4-Bromo-3-(1h-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(2-oxo-6-(trifluoromethyl)quinolin-1(2h)-yl)acetamide

n-(4-Bromo-3-(1h-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(2-oxo-6-(trifluoromethyl)quinolin-1(2h)-yl)acetamide

Cat. No.: B10834714
M. Wt: 498.3 g/mol
InChI Key: CRWXJGJNJZPMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: PMID25991433-Compound-P5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

PMID25991433-Compound-P5 has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in inhibiting specific kinases involved in cellular stress responses.

    Medicine: Explored as a potential therapeutic agent for diseases involving stress-activated protein kinases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H11BrF3N5O2S

Molecular Weight

498.3 g/mol

IUPAC Name

N-[4-bromo-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-[2-oxo-6-(trifluoromethyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C18H11BrF3N5O2S/c19-11-7-30-17(15(11)16-23-8-24-26-16)25-13(28)6-27-12-3-2-10(18(20,21)22)5-9(12)1-4-14(27)29/h1-5,7-8H,6H2,(H,25,28)(H,23,24,26)

InChI Key

CRWXJGJNJZPMRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)N2CC(=O)NC3=C(C(=CS3)Br)C4=NC=NN4)C=C1C(F)(F)F

Origin of Product

United States

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